N-propan-2-yl-2-(trifluoromethyl)quinazolin-4-amine
Overview
Description
N-propan-2-yl-2-(trifluoromethyl)quinazolin-4-amine: is a synthetic organic compound belonging to the quinazoline family. This compound is characterized by the presence of a trifluoromethyl group at the 2-position and an isopropyl group at the N-position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-propan-2-yl-2-(trifluoromethyl)quinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
N-Alkylation: The final step involves the N-alkylation of the quinazoline core with isopropyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-propan-2-yl-2-(trifluoromethyl)quinazolin-4-amine can undergo oxidation reactions, typically at the isopropyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the quinazoline ring, potentially reducing it to tetrahydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of isopropanol or acetone derivatives.
Reduction: Formation of tetrahydroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: N-propan-2-yl-2-(trifluoromethyl)quinazolin-4-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new biochemical assays.
Medicine: The compound has shown promise in medicinal chemistry, particularly as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-propan-2-yl-2-(trifluoromethyl)quinazolin-4-amine involves its interaction with specific molecular targets. One of the primary targets is tubulin, a protein involved in cell division. The compound inhibits tubulin polymerization, disrupting the microtubule network within cells. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells . Additionally, the compound has been shown to inhibit angiogenesis, further contributing to its anticancer activity .
Comparison with Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: These compounds share a similar quinazoline core but differ in the substituents at the N-position.
Quinazolinone Derivatives: These compounds have a carbonyl group at the 4-position instead of an amine group.
2-(Trifluoromethyl)quinazolin-4(3H)-ones: These compounds have a similar trifluoromethyl group but differ in the functional groups attached to the quinazoline ring.
Uniqueness: N-propan-2-yl-2-(trifluoromethyl)quinazolin-4-amine is unique due to the combination of its trifluoromethyl and isopropyl groups, which confer distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
N-propan-2-yl-2-(trifluoromethyl)quinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-7(2)16-10-8-5-3-4-6-9(8)17-11(18-10)12(13,14)15/h3-7H,1-2H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVSFCUYYDUDGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC2=CC=CC=C21)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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